6-(3-bromophenyl)-2-(2-(4-methoxyphenyl)-2-oxoethyl)pyridazin-3(2H)-one
Description
Properties
IUPAC Name |
6-(3-bromophenyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O3/c1-25-16-7-5-13(6-8-16)18(23)12-22-19(24)10-9-17(21-22)14-3-2-4-15(20)11-14/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBWRRQQYURNHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-bromophenyl)-2-(2-(4-methoxyphenyl)-2-oxoethyl)pyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the 3-bromophenyl Group: This step involves the bromination of a phenyl ring followed by its attachment to the pyridazine ring.
Attachment of the 4-methoxyphenyl Group: This can be done through a Friedel-Crafts acylation reaction, where the 4-methoxyphenyl group is introduced to the pyridazine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(3-bromophenyl)-2-(2-(4-methoxyphenyl)-2-oxoethyl)pyridazin-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other atoms or groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate nucleophilic substitution, while electrophilic substitution can be achieved using reagents like aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 6-(3-bromophenyl)-2-(2-(4-methoxyphenyl)-2-oxoethyl)pyridazin-3(2H)-one exhibit potential anticancer properties. The presence of bromine and methoxy groups can enhance the compound's ability to interact with biological targets, potentially leading to the inhibition of cancer cell proliferation.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity. The structural components, such as the pyridazine moiety, are known to contribute to the inhibition of bacterial growth, making it a candidate for further development as an antimicrobial agent.
Synthesis of Novel Derivatives
The compound serves as a precursor in the synthesis of various derivatives that may possess enhanced biological activities. For instance, modifications at the bromophenyl or methoxyphenyl positions can lead to derivatives with improved potency against specific targets.
Catalytic Reactions
This compound can be utilized in gold-catalyzed reactions, facilitating the formation of α-pyrones and other complex structures. This application is crucial in developing new synthetic methodologies in organic chemistry.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of pyridazinones were screened for their cytotoxic effects against various cancer cell lines. Compounds with similar structures to this compound showed promising results, indicating potential pathways for drug development .
Case Study 2: Antimicrobial Screening
A recent investigation assessed the antimicrobial efficacy of various pyridazine derivatives, including those derived from this compound. The study revealed significant inhibitory effects against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development .
Mechanism of Action
The mechanism of action of 6-(3-bromophenyl)-2-(2-(4-methoxyphenyl)-2-oxoethyl)pyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of the target compound are compared below with key analogs from the evidence, focusing on substituent effects, synthesis, physical properties, and bioactivity.
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Position and Bioactivity :
- The 3-bromophenyl group in the target compound vs. 4-bromophenyl in 18b may alter receptor binding due to steric and electronic differences. For example, para-substituted bromo groups (as in 18b ) often enhance metabolic stability compared to meta-substitution .
- The 4-methoxyphenyl group in the target compound vs. 3-methoxybenzyl in 18b/23 could influence lipophilicity and π-π stacking interactions. Methoxy groups at para positions generally improve membrane permeability .
Synthetic Routes: Most analogs (e.g., 18b, 23) are synthesized via nucleophilic substitution or condensation, often using K₂CO₃ as a base in polar aprotic solvents (e.g., acetone, 2-propanol) . The target compound likely follows a similar route, with bromophenyl and methoxyphenyl halides as key intermediates.
Biological Activity: Pyridazinones with bromophenyl and methoxyphenyl substituents (e.g., 18b, 23) show agonist activity for FPRs, critical in inflammatory responses .
Physical Properties :
- Compound 18b is an oil, indicating lower crystallinity compared to solids like 23 (mp 86–88°C). The target compound’s physical state (likely solid) could influence formulation strategies .
Computational and Pharmacological Insights
- Molecular Docking: Pyridinone derivatives with bromophenyl groups (e.g., ) show high binding affinity to antioxidant enzymes (e.g., NADPH oxidase), validated by docking studies . The target compound’s pyridazinone core may similarly interact with FPRs or antioxidant targets.
Biological Activity
6-(3-bromophenyl)-2-(2-(4-methoxyphenyl)-2-oxoethyl)pyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a bromophenyl and a methoxyphenyl substituent, which may influence its pharmacological properties.
- Molecular Formula : C25H22BrN2O3
- Molecular Weight : 494.36 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research has shown that derivatives of pyridazinones exhibit significant antibacterial and antifungal activities. For instance, compounds similar to this compound have been tested against both Gram-positive and Gram-negative bacteria, demonstrating promising results against pathogens like E. coli and Staphylococcus aureus .
| Microbial Strain | Activity |
|---|---|
| E. coli | Inhibited |
| Staphylococcus aureus | Inhibited |
| Candida albicans | Moderate Activity |
Anticancer Activity
The compound has also shown potential as an anticancer agent. Studies indicate that it may inhibit cell proliferation by interfering with DNA replication processes. The mechanism involves the intercalation of the compound into DNA, leading to structural disruption and subsequent inhibition of transcription . In vitro studies have reported cytotoxic effects against various cancer cell lines, notably breast cancer (MCF-7) and lung cancer (A549) cells .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.5 |
| A549 | 20.8 |
| HeLa | 18.3 |
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has been evaluated for anti-inflammatory effects. It has been observed to reduce the production of pro-inflammatory cytokines in vitro, which suggests its potential utility in treating inflammatory diseases .
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial properties of several pyridazinone derivatives, including our compound of interest. The results indicated a strong correlation between structural modifications and antimicrobial potency .
- Anticancer Mechanisms : Another research article focused on the molecular mechanisms by which pyridazinone derivatives exert cytotoxic effects on cancer cells. The study highlighted the role of apoptosis induction and cell cycle arrest in MCF-7 cells treated with this compound .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 6-(3-bromophenyl)-2-(2-(4-methoxyphenyl)-2-oxoethyl)pyridazin-3(2H)-one, and how are reaction conditions tailored to improve yield?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including condensation of bromophenyl precursors with oxoethyl moieties. Key steps include:
- Nucleophilic substitution to attach the 4-methoxyphenyl group.
- Coupling reactions under reflux in solvents like ethanol or DMF, optimized at 80–100°C for 8–12 hours .
- Use of catalysts (e.g., K₂CO₃) to enhance reaction efficiency.
- Critical Parameters : pH control (neutral to slightly basic) and inert atmospheres (N₂/Ar) minimize side reactions. Yields are monitored via TLC and HPLC .
Q. Which characterization techniques are essential for verifying the purity and structure of this compound?
- Core Techniques :
- NMR Spectroscopy (¹H/¹³C): Confirms substituent positions and integration ratios (e.g., 3-bromophenyl protons at δ 7.4–7.6 ppm) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z ~415) .
- X-ray Crystallography : Resolves bond lengths (C-C: 1.34–1.50 Å; C=O: 1.21 Å) and dihedral angles .
Q. How is the compound screened for initial biological activity, and what assays are prioritized?
- Screening Workflow :
- In vitro enzyme inhibition assays : Targets kinases (e.g., p38 MAPK) or proteases using fluorescence/colorimetric readouts .
- Cell viability assays (MTT/XTT): Tests cytotoxicity in cancer cell lines (IC₅₀ values reported in µM ranges) .
- Antimicrobial disk diffusion : Assesses activity against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How do crystallographic studies inform the compound’s molecular interactions and stability?
- Key Findings :
- Crystal Packing : Hydrogen bonding between the pyridazinone carbonyl and adjacent methoxy groups stabilizes the lattice .
- Torsional Angles : The 3-bromophenyl group adopts a ~45° dihedral angle relative to the pyridazinone ring, influencing steric accessibility .
Q. What computational methods predict the compound’s binding affinity to biological targets?
- Approaches :
- Molecular Docking (AutoDock Vina) : Simulates binding to kinase ATP pockets (e.g., binding energy ≤ -8.0 kcal/mol correlates with inhibition) .
- DFT Calculations : Optimizes geometry and computes electrostatic potential surfaces to identify nucleophilic/electrophilic sites .
Q. How can researchers resolve contradictions in reported biological activity data across similar pyridazinones?
- Analysis Strategies :
- Substituent Effects : Compare bromophenyl vs. chlorophenyl analogs; bromine’s electron-withdrawing nature may enhance target affinity .
- Assay Variability : Normalize data using positive controls (e.g., staurosporine for kinase assays) and standardized protocols .
Q. What reaction mechanisms underpin key synthetic steps, and how are intermediates characterized?
- Mechanistic Insights :
- Oxoethylation : Nucleophilic attack by the pyridazinone nitrogen on α-keto esters, followed by dehydration .
- Bromination : Electrophilic aromatic substitution (Br₂/FeBr₃) on the phenyl ring, monitored via quenching and GC-MS .
- Intermediate Trapping : Isolation of Schiff base intermediates (e.g., via LC-MS) confirms reaction pathways .
Q. How do structural modifications (e.g., substituent variations) impact bioactivity?
- SAR Trends :
- 4-Methoxyphenyl Group : Enhances solubility and π-π stacking with hydrophobic enzyme pockets .
- 3-Bromophenyl vs. 4-Chlorophenyl : Bromine’s larger van der Waals radius improves target binding but may reduce metabolic stability .
- Data Table :
| Substituent | IC₅₀ (p38 MAPK, µM) | LogP |
|---|---|---|
| 3-Bromophenyl | 0.45 | 3.2 |
| 4-Chlorophenyl | 0.78 | 2.9 |
| 4-Methoxyphenyl | 1.12 | 2.5 |
| Data adapted from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
